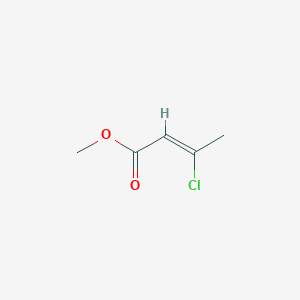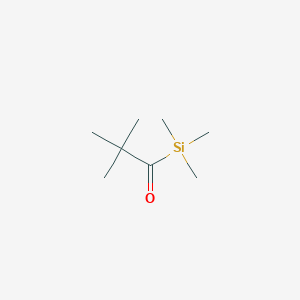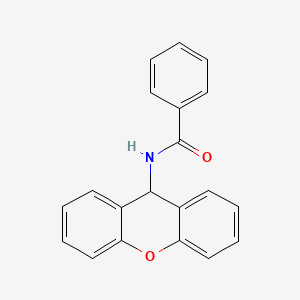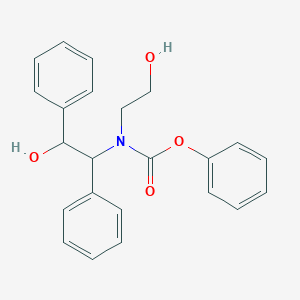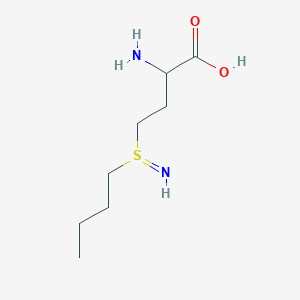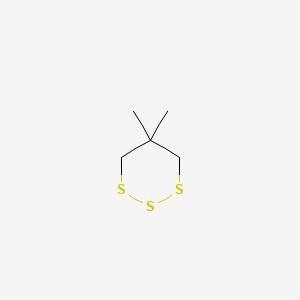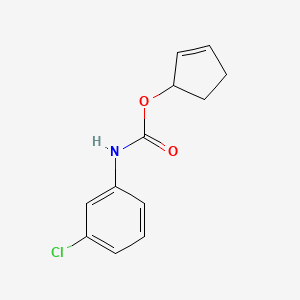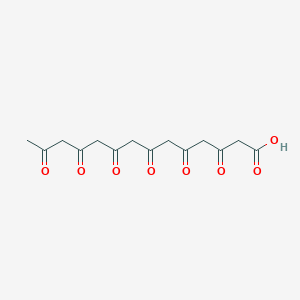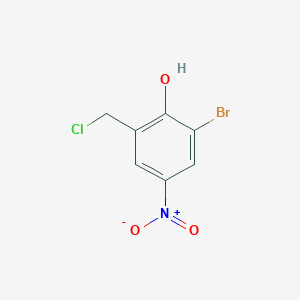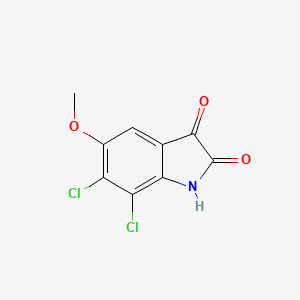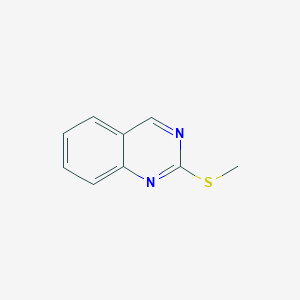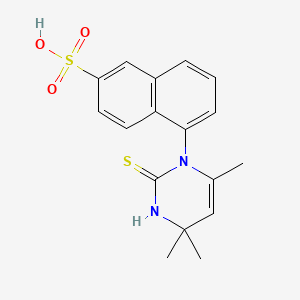![molecular formula C15H14N2S B14722634 2-[4-(Methylsulfanyl)benzyl]-1h-benzimidazole CAS No. 5463-66-1](/img/structure/B14722634.png)
2-[4-(Methylsulfanyl)benzyl]-1h-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Methylsulfanyl)benzyl]-1h-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a 4-(methylsulfanyl)benzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylsulfanyl)benzyl]-1h-benzimidazole typically involves the reaction of 4-(methylsulfanyl)benzylamine with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of benzimidazole synthesis can be applied, potentially involving continuous flow reactors to optimize reaction conditions and improve yield.
化学反应分析
Types of Reactions
2-[4-(Methylsulfanyl)benzyl]-1h-benzimidazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated benzimidazole derivatives.
科学研究应用
2-[4-(Methylsulfanyl)benzyl]-1h-benzimidazole has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic properties, including anticancer and antiviral activities.
作用机制
The mechanism of action of 2-[4-(Methylsulfanyl)benzyl]-1h-benzimidazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole core. The methylsulfanyl group may enhance its binding affinity and specificity for certain targets, leading to its observed biological activities .
相似化合物的比较
Similar Compounds
1-[4-(Methylsulfanyl)benzyl]hydrazine: Shares the methylsulfanylbenzyl group but has a different core structure.
Methylsulfanyl-benzene: Lacks the benzimidazole core but contains the methylsulfanyl group.
1-methyl-1-[2-(methylsulfanyl)benzyl]hydrazine hydrochloride: Similar in structure but with a hydrazine core.
Uniqueness
2-[4-(Methylsulfanyl)benzyl]-1h-benzimidazole is unique due to its combination of the benzimidazole core and the methylsulfanylbenzyl group, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
5463-66-1 |
|---|---|
分子式 |
C15H14N2S |
分子量 |
254.4 g/mol |
IUPAC 名称 |
2-[(4-methylsulfanylphenyl)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H14N2S/c1-18-12-8-6-11(7-9-12)10-15-16-13-4-2-3-5-14(13)17-15/h2-9H,10H2,1H3,(H,16,17) |
InChI 键 |
GGWRPUQKOMHVBV-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


